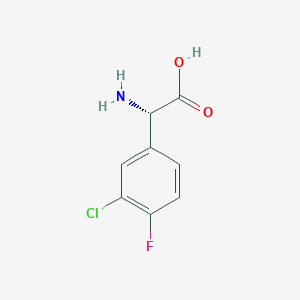
(S)-Amino(3-chloro-4-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Amino(3-chloro-4-fluorophenyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a chlorine and fluorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Amino(3-chloro-4-fluorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluorophenylacetic acid.
Amination: The carboxylic acid group is converted to an amine group through a series of reactions, often involving intermediates such as esters or amides.
Chirality Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction of intermediates.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-Amino(3-chloro-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the amino group to form amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-Amino(3-chloro-4-fluorophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Amino(3-chloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine substituents can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylacetic acid: A precursor in the synthesis of (S)-Amino(3-chloro-4-fluorophenyl)acetic acid.
3-Chloro-4-fluorophenylboronic acid: Used in cross-coupling reactions.
4-Fluoro-3-chlorophenylboronic acid: Another boronic acid derivative with similar substituents.
Uniqueness
This compound is unique due to its chiral nature and the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7ClFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
DVSWHHQDQJPPBH-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


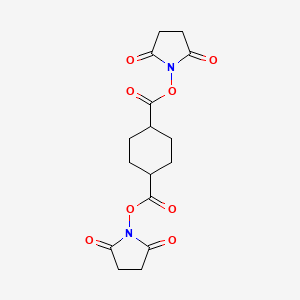


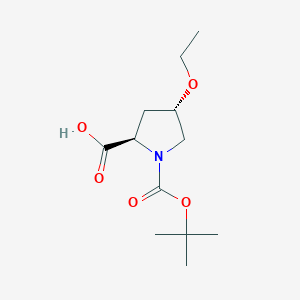
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
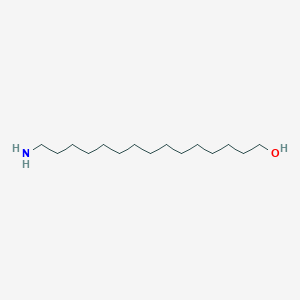
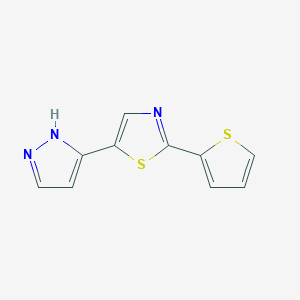
![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B12509622.png)
